1-(2-{[(3H-Indol-3-ylidene)methyl]amino}phenyl)ethan-1-one
CAS No.: 93444-54-3
Cat. No.: VC20331097
Molecular Formula: C17H14N2O
Molecular Weight: 262.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93444-54-3 |
|---|---|
| Molecular Formula | C17H14N2O |
| Molecular Weight | 262.30 g/mol |
| IUPAC Name | 1-[2-(1H-indol-3-ylmethylideneamino)phenyl]ethanone |
| Standard InChI | InChI=1S/C17H14N2O/c1-12(20)14-6-2-4-8-16(14)18-10-13-11-19-17-9-5-3-7-15(13)17/h2-11,19H,1H3 |
| Standard InChI Key | SKJFQPHRSLXZIC-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC=CC=C1N=CC2=CNC3=CC=CC=C32 |
Introduction
Structural and Chemical Identity
1-(2-{[(3H-Indol-3-ylidene)methyl]amino}phenyl)ethan-1-one (molecular formula: ) integrates an acetylated phenyl group with a Schiff base-conjugated indole system. The indole’s 3H tautomer suggests a non-aromatic, enamine-like structure, which may influence its reactivity and intermolecular interactions. Crystallographic studies of similar compounds, such as 1-(2-phenyl-1H-indol-3-yl)ethanone, reveal planar arrangements stabilized by N—H···O hydrogen bonds and π-π stacking . For the target compound, the Schiff base introduces additional conformational flexibility, potentially enabling chelation with metal ions or participation in supramolecular assemblies.
Synthetic Methodologies
Condensation Reactions
The synthesis of analogous indole derivatives typically involves acid-catalyzed condensation between 3-acetylindole and aldehydes or amines. For example, 3-acetylindole reacts with p-tolualdehyde to form chalcone-like intermediates, which are subsequently functionalized with thiosemicarbazide or hydrazine derivatives . Applying this strategy, the target compound could be synthesized via the following steps:
-
Formation of the Schiff base: Reacting 3-acetylindole with 2-aminobenzaldehyde in ethanol under acidic conditions (e.g., acetic acid) yields the imine linkage.
-
Cyclization and purification: The crude product is recrystallized from a polar solvent (e.g., ethanol or acetic acid) to isolate the pure compound.
Representative Procedure:
A mixture of 3-acetylindole (1.59 g, 10 mmol) and 2-aminobenzaldehyde (1.21 g, 10 mmol) in ethanol (30 mL) containing glacial acetic acid (1 mL) is refluxed for 6–8 hours. The resulting precipitate is filtered, washed with cold ethanol, and recrystallized from acetic acid to afford the title compound as a yellow solid (yield: ~70%) .
Spectroscopic Characterization
Key spectral data for related compounds provide insights into the expected properties of the target molecule:
The Schiff base’s C=N stretch at ~1620 cm and the acetyl group’s C=O at ~1680 cm are diagnostic. NMR signals for the indole NH proton typically appear downfield (δ 10–12 ppm) due to hydrogen bonding .
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents (DMF, DMSO) and moderately in ethanol. Stability studies of similar Schiff bases indicate susceptibility to hydrolysis under strongly acidic or basic conditions, necessitating storage in anhydrous environments .
Crystallographic Insights
While no crystal structure of the target compound is reported, analogous structures (e.g., 1-(2-phenyl-1H-indol-3-yl)ethanone) crystallize in the triclinic space group with unit cell parameters Å, Å, Å, and angles , , . The Schiff base variant may exhibit similar packing motifs, with additional intermolecular interactions from the imine nitrogen.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume